N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to have antiviral activity, suggesting they may influence pathways related to viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the indole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nucleus and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is unique due to its specific sulfamoyl and acetamide functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-21-17-9-6-15(10-13(17)11-18(21)23)20-26(24,25)16-7-4-14(5-8-16)19-12(2)22/h4-10,20H,3,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCBOEUDFKLXTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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